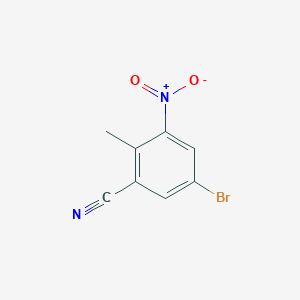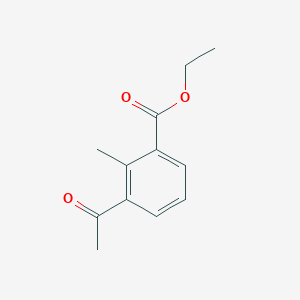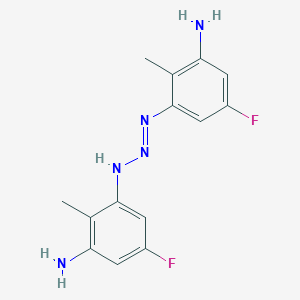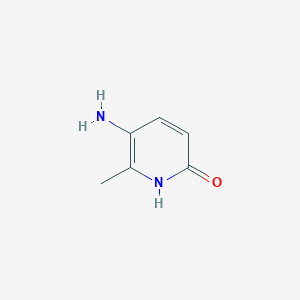
1-(5-Brom-7-chlor-1H-indol-1-yl)ethanon
Übersicht
Beschreibung
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate wie 1-Acetyl-5-brom-7-chlorindol wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit einem Indol-Kern haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenzavirus A und Coxsackie-Virus B4. Das Vorhandensein von Substituenten wie Brom- und Chlorgruppen kann diese Eigenschaften verstärken und möglicherweise zur Entwicklung neuer antiviraler Wirkstoffe führen .
Entzündungshemmende Eigenschaften
Das Indol-Gerüst ist in vielen bioaktiven Verbindungen vorhanden, die entzündungshemmende Wirkungen zeigen. Durch die Modulation von Entzündungswegen könnten Derivate von 1-Acetyl-5-brom-7-chlorindol wertvoll für die Behandlung chronisch-entzündlicher Erkrankungen sein .
Antikrebs-Potenzial
Indolderivate sind dafür bekannt, Antikrebsaktivitäten zu besitzen. Sie können mit verschiedenen zellulären Zielstrukturen interagieren, die Proliferation von Krebszellen stören und Apoptose induzieren. Forschungen zu bestimmten Derivaten wie 1-Acetyl-5-brom-7-chlorindol könnten neue Wirkmechanismen gegen verschiedene Krebszelllinien aufdecken .
Anti-HIV-Effekte
Einige Indolderivate wurden als potenzielle Anti-HIV-Wirkstoffe identifiziert. Durch die Hemmung von Schlüsselenzymen oder die Störung des viralen Eintritts könnten diese Verbindungen zur Entwicklung neuer therapeutischer Strategien für HIV-Infektionen beitragen .
Antioxidative Effekte
Der Indol-Kern wurde mit antioxidativer Aktivität in Verbindung gebracht, die für den Schutz von Zellen vor oxidativem Stress entscheidend ist. Derivate wie 1-Acetyl-5-brom-7-chlorindol könnten auf ihre Fähigkeit untersucht werden, freie Radikale abzufangen und oxidativen Schaden zu verringern .
Antimikrobielle Aktivität
Indolderivate haben ein breites Spektrum an antimikrobiellen Wirkungen gegen verschiedene Bakterien und Pilze gezeigt. Die strukturellen Merkmale von 1-Acetyl-5-brom-7-chlorindol könnten optimiert werden, um diese Eigenschaften zu verstärken, was zur Entwicklung neuer antimikrobieller Wirkstoffe führt .
Antituberkulose-Aktivität
Angesichts der anhaltenden Herausforderung der Tuberkulose sind Indolderivate, die eine antituberkulose Aktivität zeigen, von großem Interesse. Forschungen zu Verbindungen wie 1-Acetyl-5-brom-7-chlorindol könnten neue Behandlungen für diese hartnäckige Krankheit hervorbringen .
Antidiabetische Anwendungen
Indolderivate wurden auf ihr Potenzial bei der Behandlung von Diabetes untersucht. Sie können die Insulinsekretion oder -empfindlichkeit beeinflussen und so einen vielversprechenden Weg für die Entwicklung antidiabetischer Medikamente bieten. Weitere Studien zu 1-Acetyl-5-brom-7-chlorindol könnten Einblicke in seine Rolle bei der Diabetesbehandlung liefern .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential .
Pharmacokinetics
The compound’s molecular weight of 27253 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells . Additionally, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may interact with proteins involved in cell signaling pathways, further modulating cellular responses.
Cellular Effects
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including the inhibition of glycolysis and the promotion of oxidative phosphorylation, ultimately affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of downstream signaling events, ultimately leading to changes in gene expression and cellular function. Additionally, the compound may induce changes in the expression of specific genes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation.
Dosage Effects in Animal Models
The effects of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammation . At higher doses, 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further excreted from the body . These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone within cells and tissues are critical factors that influence its activity and function . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone in certain tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethanone plays a crucial role in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular responses.
Eigenschaften
IUPAC Name |
1-(5-bromo-7-chloroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWFHTIPZJKUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC(=CC(=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646834 | |
| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-44-1 | |
| Record name | 1-(5-Bromo-7-chloro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)



![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)



![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)


